molecular formula C26H19ClN4O3 B11578791 (2E)-N-benzyl-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide

(2E)-N-benzyl-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide

Cat. No.: B11578791
M. Wt: 470.9 g/mol
InChI Key: YWPRXBINYHPDAP-XMHGGMMESA-N
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Description

(2E)-N-benzyl-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin core, a chlorophenoxy group, and a cyanoprop-2-enamide moiety

Preparation Methods

The synthesis of (2E)-N-benzyl-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenoxy group: This step may involve a nucleophilic substitution reaction where a chlorophenol derivative reacts with the pyrido[1,2-a]pyrimidin intermediate.

    Formation of the cyanoprop-2-enamide moiety: This can be accomplished through a condensation reaction involving a suitable nitrile and an amide precursor.

    Final coupling step: The final product is obtained by coupling the benzyl group with the intermediate compound under specific reaction conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(2E)-N-benzyl-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

    Condensation: The cyanoprop-2-enamide moiety can undergo condensation reactions with suitable partners to form new compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-N-benzyl-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may have potential as a biochemical probe for studying specific biological pathways and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

(2E)-N-benzyl-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide can be compared with similar compounds such as:

Properties

Molecular Formula

C26H19ClN4O3

Molecular Weight

470.9 g/mol

IUPAC Name

(E)-N-benzyl-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C26H19ClN4O3/c1-17-6-5-13-31-23(17)30-25(34-21-11-9-20(27)10-12-21)22(26(31)33)14-19(15-28)24(32)29-16-18-7-3-2-4-8-18/h2-14H,16H2,1H3,(H,29,32)/b19-14+

InChI Key

YWPRXBINYHPDAP-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3=CC=CC=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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